![molecular formula C7H16N2O B3040533 (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS No. 214273-18-4](/img/structure/B3040533.png)
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Overview
Description
“(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine” is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is substituted with a dimethylamino group and a methanamine group .
Molecular Structure Analysis
The molecular structure of “(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine” would likely involve a morpholine ring, with the nitrogen atom of the ring connected to a methanamine group and a dimethylamino group .
Scientific Research Applications
1. Neurokinin-1 Receptor Antagonist
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, as part of a compound, has been used in the development of neurokinin-1 (h-NK1) receptor antagonists, which are significant in the treatment of emesis and depression. A specific compound incorporating this structure demonstrated high efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
2. Synthesis of Novel Compounds
In synthetic chemistry, (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine plays a role in the synthesis of various novel compounds. It has been involved in the synthesis of new 1,3-Dithiolane compounds, which are confirmed through nuclear magnetic resonance (NMR) and X-ray diffraction analysis (Zhai, 2014).
3. Antifungal Agents
Compounds derived from (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine have been identified as potential antifungal agents, particularly against Candida and Aspergillus species. This discovery is significant in the development of new treatments for fungal infections (Bardiot et al., 2015).
4. Antimicrobial Activity
Derivatives of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine have shown promising results in antimicrobial activity, with some compounds demonstrating effectiveness against various bacterial and fungal strains. This research contributes to the search for new antimicrobial agents (Vedavathi et al., 2017).
5. Antitumor Activity
Some derivatives containing (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine have been explored for their potential antitumor activity. This research is significant in developing new therapeutic strategies for various cancer types (Károlyi et al., 2012).
6. Corrosion Inhibition
Compounds derived from (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine have been studied for their potential as corrosion inhibitors on mild steel. This application is important in materials science and engineering (Das et al., 2017).
properties
IUPAC Name |
N,N-dimethyl-1-[(2S)-morpholin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCQHMMKDOIHRT-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CNCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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